

# **NVP-BSK805 In Vivo Dosing for Mouse Models: Application Notes and Protocols**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo dosing strategies for the selective JAK2 inhibitor, **NVP-BSK805**, in various mouse models. The included protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this compound.

## **Quantitative Data Summary**

The following tables summarize the reported in vivo dosing regimens and pharmacokinetic parameters of **NVP-BSK805** in mice.

Table 1: In Vivo Dosing Regimens and Efficacy of NVP-BSK805 in Mouse Models



Mouse Model	Administr ation Route	Dosage	Dosing Frequenc y	Vehicle	Observed Effects	Referenc e
Esophagea I Squamous Cell Carcinoma (ESCC) Xenograft (BALB/c nude mice)	Oral Gavage	30 ma/ka consecutiv		In combinatio n with radiation, significantl y delayed tumor growth. Alone, it had no significant effect on tumor growth compared to the control group.[1]	[1]	
Ba/F3 JAK2V617 F Cell- Driven Leukemic Model (SCID beige mice)	Oral Gavage	150 mg/kg	Single dose	NMP/PEG 300/Solutol HS15 (5/80/15%)	Blocked STAT5 phosphoryl ation, suppresse d splenomeg aly, and reduced leukemic cell spreading. [2]	[2]



rhEpo- Induced Polycythe mia (BALB/c mice)	Oral Gavage	50, 75, and 100 mg/kg	Daily	Not specified	Suppresse d rhEpo- mediated polycythem ia and splenomeg aly.[2][3]	[2][3]
Metabolic Study (C57BL/6J mice)	Intraperiton eal (IP) Injection	0.03 mg in 0.1 mL	Daily for 10 days, then twice daily for a total of 21 days	Increased fat mass and feed efficiency  DMSO without altering food intake or body weight.[4]		[4]
Metabolic Study (C57BL/6J mice)	Intracerebr oventricula r (ICV) Injection	3.12 μg/μL in 1 μL	Once a week for 3 weeks	DMSO	Increased fat mass. [4]	[4]
Leptin Action Study (C57BL/6J mice)	Intracerebr oventricula r (ICV) Injection	1.5 μg in 1 μL	Single dose	DMSO	Prevented leptin-induced decrease in food intake and body weight by impeding hypothala mic STAT3 phosphoryl ation.[4]	[4]

Table 2: Pharmacokinetic Parameters of NVP-BSK805 in Mice

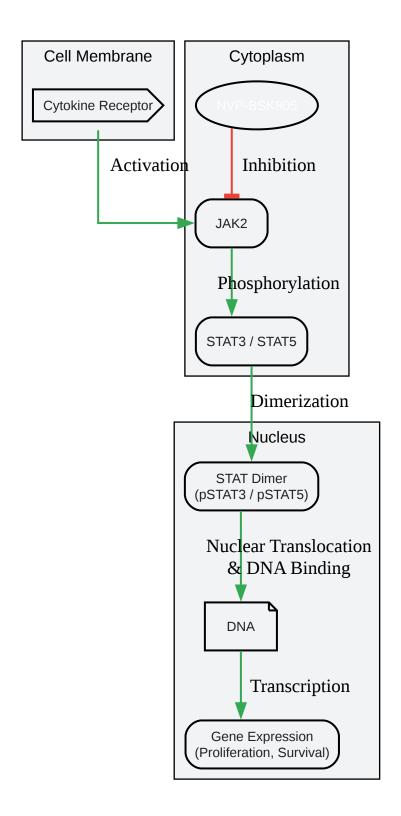


Parameter	Value	Administration Route	Mouse Strain	Reference
Half-life	Long	Oral	Not specified	[5]
Oral Bioavailability	Good	Oral	Not specified	[5]

## **Signaling Pathway**

**NVP-BSK805** is a potent and selective inhibitor of Janus kinase 2 (JAK2).[5] By binding to the ATP-binding site of JAK2, it prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][4] This blockade disrupts the signaling cascade responsible for cell proliferation, differentiation, and survival in various biological processes and diseases, including myeloproliferative neoplasms and some solid tumors.[5]





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Caption: **NVP-BSK805** inhibits JAK2, blocking STAT3/5 phosphorylation and subsequent gene expression.



#### **Experimental Protocols**

The following are detailed protocols for the preparation and administration of **NVP-BSK805** for in vivo mouse studies based on published literature.

#### Formulation of NVP-BSK805 for Administration

A. Oral Gavage Formulation (Aqueous Suspension)

This formulation is suitable for studies requiring daily oral administration.

- Materials:
  - NVP-BSK805 powder
  - Dimethyl sulfoxide (DMSO)
  - Sterile water or 0.9% saline
- Procedure:
  - $\circ\,$  Prepare a 0.1% DMSO solution in sterile water or saline. For example, add 10  $\mu L$  of DMSO to 9.99 mL of sterile water.
  - Weigh the required amount of NVP-BSK805 powder to achieve the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse with a 200 μL gavage volume).
  - Create a slurry by adding a small volume of the 0.1% DMSO vehicle to the NVP-BSK805 powder and vortex thoroughly.
  - Gradually add the remaining vehicle to the slurry while continuously vortexing or sonicating to ensure a homogenous suspension.
  - Prepare fresh daily before administration.
- B. Oral Gavage Formulation (Solution)

This formulation is suitable for achieving a solution for oral delivery.



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- NVP-BSK805 powder
- N-Methyl-2-pyrrolidone (NMP)
- Polyethylene glycol 300 (PEG300)
- Solutol HS15
- Procedure:
  - Prepare a vehicle solution of NMP, PEG300, and Solutol HS15 in a 5:80:15 ratio by volume.
  - Weigh the appropriate amount of NVP-BSK805 powder.
  - Dissolve the NVP-BSK805 in the vehicle solution by vortexing and/or sonication until fully dissolved.
  - This formulation has been used for single high-dose administration.
- C. Intraperitoneal Injection Formulation

This formulation is suitable for intraperitoneal administration.

- Materials:
  - NVP-BSK805 powder
  - Dimethyl sulfoxide (DMSO)
- Procedure:
  - Dissolve NVP-BSK805 in 100% DMSO to the desired concentration (e.g., 0.3 mg/mL for a 0.03 mg dose in a 0.1 mL injection volume).[4]
  - Ensure the solution is clear before administration.

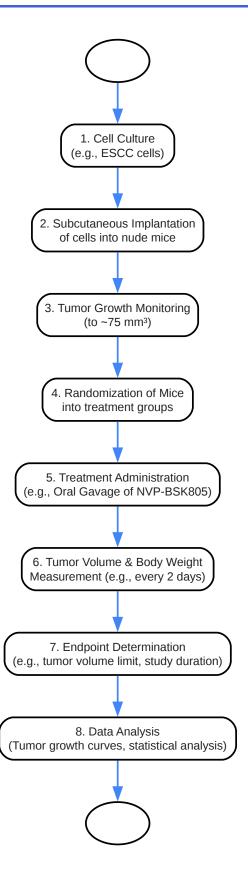


• Prepare fresh for each set of injections.

## **Experimental Workflow for Efficacy Studies in Xenograft Mouse Models**

This workflow outlines a typical study to evaluate the efficacy of **NVP-BSK805** in a subcutaneous tumor model.





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Caption: Workflow for an in vivo efficacy study of NVP-BSK805 in a xenograft mouse model.



#### **Protocol for Oral Gavage Administration**

- Animal Restraint: Gently but firmly restrain the mouse, ensuring control of the head and neck to prevent movement.
- Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus, following the roof of the mouth. Do not force the needle.
- Substance Administration: Once the needle is correctly placed in the stomach, slowly administer the NVP-BSK805 formulation.
- Post-Administration Monitoring: Briefly monitor the animal to ensure there are no signs of distress or aspiration.

#### Protocol for Intraperitoneal (IP) Injection

- Animal Restraint: Securely restrain the mouse to expose the abdomen.
- Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
- Needle Insertion: Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity.
- Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated.
- Injection: Slowly inject the NVP-BSK805 solution.
- Post-Injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

#### **Important Considerations**

 Vehicle Selection: The choice of vehicle can impact drug solubility, stability, and bioavailability. It is crucial to test the tolerability of the vehicle in a small cohort of animals before initiating a large-scale study.



- Animal Welfare: All animal procedures should be performed in accordance with institutional guidelines and regulations. Monitor animals closely for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
- Dose-Response Studies: It is recommended to perform dose-response studies to determine the optimal therapeutic dose of NVP-BSK805 for a specific mouse model and disease context.
- Pharmacodynamic Readouts: To confirm target engagement, it is advisable to collect tissue samples (e.g., tumor, spleen, bone marrow) at various time points after dosing to assess the phosphorylation status of STAT proteins via methods such as Western blotting or immunohistochemistry.

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